molecular formula C11H12O3 B15074442 2-Acetyl-3,6-dimethylbenzoic acid CAS No. 146950-86-9

2-Acetyl-3,6-dimethylbenzoic acid

Cat. No.: B15074442
CAS No.: 146950-86-9
M. Wt: 192.21 g/mol
InChI Key: PLPCBYJKZUCSKL-UHFFFAOYSA-N
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Description

2-Acetyl-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of acetyl and methyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,6-dimethylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,6-dimethylbenzoic acid, while reduction with sodium borohydride can produce 2-hydroxy-3,6-dimethylbenzoic acid .

Scientific Research Applications

2-Acetyl-3,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Acetyl-3,6-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the methyl groups influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzoic acid: Lacks the acetyl group, resulting in different reactivity and applications.

    4-Cyanobenzoic acid: Contains an electron-withdrawing cyano group, affecting its acidity and reactivity.

    2-Bromobenzoic acid:

Uniqueness

2-Acetyl-3,6-dimethylbenzoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

146950-86-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-acetyl-3,6-dimethylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-6-4-5-7(2)10(11(13)14)9(6)8(3)12/h4-5H,1-3H3,(H,13,14)

InChI Key

PLPCBYJKZUCSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)O)C(=O)C

Origin of Product

United States

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